Barium pyrophosphate

Catalog No.
S1510232
CAS No.
13466-21-2
M.F
BaH4O7P2
M. Wt
315.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium pyrophosphate

CAS Number

13466-21-2

Product Name

Barium pyrophosphate

IUPAC Name

barium(2+);phosphonato phosphate

Molecular Formula

BaH4O7P2

Molecular Weight

315.30 g/mol

InChI

InChI=1S/Ba.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

InChI Key

ZAQQAKZAIUCBIQ-UHFFFAOYSA-N

SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ba+2].[Ba+2]

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Ba]

Material Science:

  • Optical glasses: Dibarium diphosphate exhibits high refractive index and good chemical stability, making it a valuable material for creating specialty optical glasses for pulsed lasers. Source: Sigma-Aldrich, Barium phosphate powder:
  • Glass with special properties: Researchers explore dibarum diphosphate's potential to create glasses with unique properties like improved thermal expansion coefficients and specific optical functionalities. Source: Sigma-Aldrich, Barium phosphate powder:
  • Proton conducting glasses: Dibarium diphosphate shows potential as a proton conducting glass, which could be useful in developing hydrogen sensors and fuel sensors. Source: Sigma-Aldrich, Barium phosphate powder:

Environmental Science:

  • Phosphate removal: Studies investigate the effectiveness of dibarum diphosphate in removing excess phosphate ions from water. This could be beneficial for treating wastewater and preventing eutrophication in water bodies. Source: Chemosphere, "Removal of phosphate from aqueous solution using di-barium phosphate" by Y.A. Waseem et al.:

Other Research Applications:

  • Biomedical research: Dibarium diphosphate finds limited use in some areas of biomedical research due to its potential toxicity. However, researchers are exploring its potential applications in specific contexts, such as bone regeneration studies, where controlled release of barium ions is desired. Source: National Institutes of Health, PubChem, Barium phosphate: )

Barium pyrophosphate is an inorganic compound with the chemical formula Ba2P2O7\text{Ba}_2\text{P}_2\text{O}_7. This compound appears as a white, crystalline solid and is characterized by its insolubility in water, though it dissolves in acids and ammonium salts. Barium pyrophosphate has a molecular weight of approximately 448.6 g/mol and is known for its unique structural properties, which are influenced by the arrangement of barium ions and pyrophosphate groups within its lattice structure .

  • Metal chelation: The pyrophosphate group in di barium diphosphate can bind to metal cations like lead and calcium. This chelation process can alter the bioavailability and activity of these metals.
  • Mimicking hydroxyapatite: Due to its structural similarity to hydroxyapatite, the main mineral component of bones, di barium diphosphate can serve as a model system to study bone formation and mineralization processes at the molecular level.
  • Dust inhalation: Inhalation of di barium diphosphate dust can irritate the respiratory system.
  • Eye irritation: Contact with eyes can cause irritation.
  • Skin irritation: Prolonged or repeated skin contact may cause irritation.
, including:

  • Oxidation and Reduction: Under specific conditions, barium pyrophosphate can be oxidized to form compounds with higher oxidation states or reduced to yield lower oxidation state compounds.
  • Substitution Reactions: The compound can undergo substitution where one or more atoms in its structure are replaced by different atoms or groups.
  • Formation of Salts: When reacted with strong acids, barium pyrophosphate can produce barium salts and derivatives of phosphoric acid .

Common Reactions

  • With Strong Acids:
    Ba2P2O7+2HCl2BaCl2+H3PO4\text{Ba}_2\text{P}_2\text{O}_7+2\text{HCl}\rightarrow 2\text{BaCl}_2+\text{H}_3\text{PO}_4
  • With Ammonium Salts:
    Ba2P2O7+2NH4Cl2BaCl+2NH3+H3PO4\text{Ba}_2\text{P}_2\text{O}_7+2\text{NH}_4\text{Cl}\rightarrow 2\text{BaCl}+2\text{NH}_3+\text{H}_3\text{PO}_4

Barium pyrophosphate can be synthesized through several methods:

  • Solid-State Reaction: This method involves heating a mixture of barium hydroxide and phosphoric acid at elevated temperatures (around 100°C):
    3Ba OH 2+2H3PO4Ba3(PO4)2+6H2O3\text{Ba OH }_2+2\text{H}_3\text{PO}_4\rightarrow \text{Ba}_3(\text{PO}_4)_2+6\text{H}_2\text{O}
  • Precipitation Reaction: A common laboratory method involves mixing aqueous solutions of barium chloride and pyrophosphoric acid:
    BaCl2(aq)+H4P2O7(aq)Ba2P2O7(s)+2HCl(aq)\text{BaCl}_2(aq)+\text{H}_4\text{P}_2\text{O}_7(aq)\rightarrow \text{Ba}_2\text{P}_2\text{O}_7(s)+2\text{HCl}(aq)
  • Solution Method: This method produces a dihydrate form (Ba2P2O72H2O\text{Ba}_2\text{P}_2\text{O}_7\cdot 2\text{H}_2\text{O}) through controlled precipitation from aqueous solutions .

Barium pyrophosphate finds applications in various fields:

  • Phosphor Host Material: It is utilized in phosphor applications, particularly when doped with rare earth elements to enhance luminescent properties.
  • Ceramics and Glass Manufacturing: Its unique thermal and optical properties make it suitable for use in ceramics and glass formulations.
  • Chemical Reagent: Barium pyrophosphate serves as a reagent in various chemical syntheses and reactions due to its stability under different conditions .

Barium pyrophosphate shares similarities with other barium phosphate compounds but exhibits unique properties that distinguish it:

Compound NameChemical FormulaKey Characteristics
Barium PhosphateBa3(PO4)2\text{Ba}_3(\text{PO}_4)_2More soluble than barium pyrophosphate; used in ceramics.
Barium Dihydrogen PhosphateBa H2PO4)2\text{Ba H}_2\text{PO}_4)_2Soluble in water; used as a fertilizer source.
Barium PhosphideBa3P2\text{Ba}_3\text{P}_2A binary compound; used in semiconductors.
Dibarium DiphosphateBa2(P)2(O)7\text{Ba}_2(\text{P})_2(\text{O})_7Another name for barium pyrophosphate; similar properties.

Barium pyrophosphate's unique structure and lower solubility compared to other barium phosphates make it particularly valuable in specific industrial applications where stability is crucial .

Solid-State Reaction Pathways

Solid-state synthesis remains the predominant method for producing high-purity Ba₂P₂O₇. The primary route involves reacting barium carbonate (BaCO₃) with phosphoric acid (H₃PO₄) at elevated temperatures:
$$ 2\text{BaCO}3 + \text{H}3\text{PO}4 \xrightarrow{\Delta} \text{Ba}2\text{P}2\text{O}7 + 2\text{CO}2 + \text{H}2\text{O} $$
Key parameters include:

  • Temperature: 900–1,000°C for dehydration of intermediates like BaHPO₄.
  • Duration: 12–24 hours to ensure complete conversion.
  • Purity: Achieved through stringent control of raw materials (≥99.9% purity).

For rare-earth-doped variants, solid-state reactions between BaCO₃, NH₄H₂PO₄, and rare-earth oxides (e.g., Tb₄O₇, Eu₂O₃) are employed under air or reducing atmospheres.

Table 1: Solid-State Reaction Parameters

ParameterValue/DescriptionSource
Temperature900–1,000°C
Reaction Time12–24 hours
IntermediateBaHPO₄ (dehydrates to Ba₂P₂O₇ + H₂O)
Dopant IntegrationRare-earth oxides (e.g., Tb₄O₇, Eu₂O₃)

Aqueous Precipitation Techniques

Aqueous methods leverage the low solubility of Ba₂P₂O₇ in water. The reaction between barium chloride (BaCl₂) and pyrophosphoric acid (H₄P₂O₇) yields hydrated forms:
$$ 2\text{BaCl}2 + \text{H}4\text{P}2\text{O}7 \rightarrow \text{Ba}2\text{P}2\text{O}7 \cdot 2\text{H}2\text{O} + 4\text{HCl} $$
Key Advantages:

  • Lower energy consumption compared to solid-state methods.
  • Enables control over crystal morphology through pH and temperature adjustments.

Limitations:

  • Hydration states (e.g., Ba₂P₂O₇·2H₂O) require post-synthesis dehydration.
  • Risk of impurities from residual HCl.

Calcination Parameter Optimization

Thermal treatment post-synthesis is critical for achieving phase purity and desired properties. Studies highlight:

  • Decomposition Onset: >1,200°C, yielding Ba₃(PO₄)₂ and P₂O₅.
  • Phase Stability: The orthorhombic σ-Ba₂P₂O₇ phase dominates at high temperatures (>900°C).

Table 2: Calcination Effects on Ba₂P₂O₇

ParameterObservationSource
Temperature (°C)900–1,000°C (phase stability)
Duration4–6 hours (optimal crystallization)
By-ProductsBa₃(PO₄)₂, P₂O₅ (at >1,200°C)

Co-Precipitation with Rare Earth Dopants

Rare-earth (RE) doping enhances Ba₂P₂O₇’s luminescent properties. Co-precipitation methods involve simultaneous synthesis of the host and dopant phases:
$$ \text{Ba}2\text{P}2\text{O}7 + \text{RE}^{3+} \rightarrow \text{Ba}2\text{P}2\text{O}7:\text{RE}^{3+} $$
Key Dopants:

  • Tb³⁺/Eu³⁺: Energy transfer from Tb³⁺ (5D₄ → 7F₆) to Eu³⁺ (5D₀ → 7F₁, 7F₂) enables tunable emission (blue-green to orange-red).
  • Ce³⁺/Dy³⁺: Broadband excitation (312–349 nm) and blue/yellow emission for white LEDs.

Table 3: Rare-Earth Dopant Properties

DopantEmission Wavelength (nm)Efficiency (%)MechanismSource
Tb³⁺545–62268–74Dipole-Dipole
Eu³⁺593–61374Electric Multipolar
Ce³⁺336–35981.26Sensitization

Vapor-Phase Dehydration Mechanisms

The vapor-phase dehydration mechanisms involving barium pyrophosphate operate through complex surface interactions that facilitate the removal of water molecules from organic substrates [21]. Research demonstrates that metal pyrophosphate catalysts, including barium pyrophosphate, exhibit superior catalytic performance in dehydration reactions due to their unique crystalline structure and surface properties [6]. The catalytic mechanism proceeds through a concerted elimination pathway where the pyrophosphate framework provides both Lewis acid and base sites necessary for substrate activation [30].

Temperature-programmed desorption studies reveal that barium pyrophosphate maintains structural integrity during dehydration processes, with decomposition temperatures significantly higher than those observed for other metal phosphates [40]. The compound shows an endothermic peak at 447.5°C, indicating exceptional thermal stability that allows sustained catalytic activity under harsh reaction conditions [40]. This thermal resilience enables the catalyst to function effectively in vapor-phase transformations that require elevated temperatures for optimal conversion rates [25].

The dehydration mechanism involves the coordination of organic substrates to barium cations, which act as Lewis acid sites, while the pyrophosphate anions provide basic sites for proton abstraction [32]. Surface-mediated hydrogen transfer reactions play a crucial role in the overall catalytic process, where phosphate sites facilitate the transfer of hydrogen atoms between reactants and products [30]. The extent and rate of these hydrogen-transfer reactions depend significantly on the identity of the substrate and the specific surface configuration of the barium pyrophosphate catalyst [30].

Table 1: Thermal Stability Comparison of Metal Pyrophosphates

CompoundDecomposition Temperature (°C)Thermal Stability Range (°C)Reference
Barium Pyrophosphate447.5>1000 [40]
Copper Pyrophosphate600500-650 [21]
Iron Pyrophosphate440300-500 [41]
Magnesium Pyrophosphate330250-400 [42]

Acid-Base Site Engineering

The acid-base properties of barium pyrophosphate can be systematically engineered through controlled synthesis conditions and thermal treatment protocols [36]. The surface acidity and basicity of the catalyst are primarily determined by the coordination environment of barium cations and the electronic properties of pyrophosphate anions [39]. Research indicates that alkali and alkaline earth metal phosphates exhibit variable basic strength, with optimization achieved through complete dehydration processes [36].

The Lewis acid sites in barium pyrophosphate originate from the coordination-unsaturated barium centers, which can interact with electron-rich substrates and facilitate their activation [32]. These sites demonstrate moderate acidity compared to traditional solid acid catalysts, making them suitable for selective transformations that require controlled reaction conditions [33]. The pyrophosphate anions contribute to the basic character of the catalyst through their ability to accept protons and stabilize positively charged intermediates [39].

Engineering of acid-base site density and strength can be accomplished through calcination temperature control and the introduction of promoter elements [36]. Studies show that the basicity of metal phosphates reaches maximum values when completely dehydrated, indicating the importance of thermal pretreatment in catalyst preparation [36]. The nature of basic sites on barium pyrophosphate surfaces involves both Brønsted and Lewis base functionalities, which can be selectively enhanced through appropriate synthesis modifications [30].

Table 2: Acid-Base Properties of Barium Pyrophosphate Systems

Treatment ConditionSurface Acidity (mmol/g)Surface Basicity (mmol/g)Thermal Treatment (°C)Reference
As-synthesized0.120.0825 [36]
Calcined0.180.15400 [36]
Dehydrated0.250.22600 [36]
High-temperature treated0.200.28800 [24]

Alkali Metal Promoter Effects

The incorporation of alkali metal promoters significantly enhances the catalytic performance of barium pyrophosphate in organic transformations [44]. Potassium and sodium promoters demonstrate distinct effects on the electronic structure and surface properties of the catalyst, leading to improved activity and selectivity in various reactions [7]. Research reveals that alkali metal addition creates synergistic effects that modify both the acid-base characteristics and the thermal stability of the pyrophosphate framework [44].

Potassium promotion of barium pyrophosphate results in enhanced electron density at active sites, which facilitates substrate adsorption and product desorption processes [12]. The promotional effect operates through electronic modification of the barium centers, reducing their Lewis acidity while simultaneously increasing the basicity of neighboring pyrophosphate groups [48]. This electronic restructuring leads to improved selectivity in dehydration reactions and reduced catalyst deactivation rates [7].

Sodium promoters exhibit different behavior compared to potassium, with stronger interactions observed between sodium cations and the pyrophosphate framework [48]. These interactions result in more pronounced changes to the catalyst structure and can lead to the formation of mixed-metal phosphate phases under certain conditions [44]. The optimal promoter loading typically ranges from 1.1 to 1.6 millimoles per gram of catalyst, beyond which diminishing returns or detrimental effects on catalytic performance are observed [44].

The mechanism of alkali metal promotion involves both electronic and structural modifications to the barium pyrophosphate surface [46]. Electronic effects include charge transfer from alkali metals to the pyrophosphate framework, while structural effects involve the creation of new active sites and modification of existing acid-base pairs [47]. The promotional efficiency follows the order of increasing ionic radius, with cesium showing the strongest effects, followed by potassium and sodium [44].

Table 3: Alkali Metal Promoter Effects on Barium Pyrophosphate Catalysts

PromoterLoading (mmol/g)Activity Enhancement (%)Selectivity Improvement (%)Electronic EffectReference
Potassium1.318545Electron donation [44]
Sodium1.512025Moderate electron donation [48]
Cesium1.122060Strong electron donation [47]
Lithium2.08015Weak electron donation [44]

Structure-Activity Relationships

The structure-activity relationships in barium pyrophosphate catalysts are governed by the interplay between crystalline structure, surface morphology, and electronic properties [20]. The compound crystallizes in a triclinic system with specific lattice parameters that influence the accessibility and reactivity of active sites [6]. Research demonstrates that the catalytic activity correlates strongly with the degree of crystallinity and the presence of specific crystallographic planes [5].

The pyrophosphate framework provides a unique three-dimensional structure that facilitates substrate diffusion and product formation through well-defined channels and cavities [16]. The barium cations occupy specific coordination environments within this framework, creating distinct types of active sites with varying catalytic properties [32]. Studies reveal that the most active sites are located at crystal edges and defect positions where coordination-unsaturated barium centers are exposed [31].

Surface area and pore structure significantly influence the catalytic performance of barium pyrophosphate materials [20]. Higher surface areas generally correlate with increased catalytic activity, provided that the pore structure allows adequate substrate access to active sites [22]. The mesoporous nature of some barium pyrophosphate preparations facilitates mass transfer and reduces diffusion limitations in catalytic processes [21].

The relationship between thermal treatment and catalytic activity follows a complex pattern related to structural reorganization and surface area changes [24]. Moderate thermal treatment enhances activity by removing surface impurities and creating more accessible active sites, while excessive heating can lead to sintering and loss of surface area [40]. The optimal thermal treatment temperature typically ranges from 400 to 600°C, depending on the specific synthesis method and intended application [24].

Table 4: Structure-Activity Correlations for Barium Pyrophosphate Catalysts

Structural ParameterValue RangeActivity ImpactSelectivity ImpactMeasurement MethodReference
Surface Area (m²/g)15-85High correlation (+0.85)Moderate correlation (+0.65)Nitrogen adsorption [20]
Crystallite Size (nm)25-50Inverse correlation (-0.72)Low correlation (+0.25)X-ray diffraction [40]
Pore Volume (cm³/g)0.08-0.35Moderate correlation (+0.58)High correlation (+0.78)Mercury porosimetry [21]
Crystal Defect Density10¹⁴-10¹⁶ cm⁻³High correlation (+0.91)Moderate correlation (+0.55)Electron microscopy [31]

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

315.848474 g/mol

Monoisotopic Mass

315.848474 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13466-21-2

General Manufacturing Information

Diphosphoric acid, barium salt (1:2): ACTIVE

Dates

Modify: 2024-04-14

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